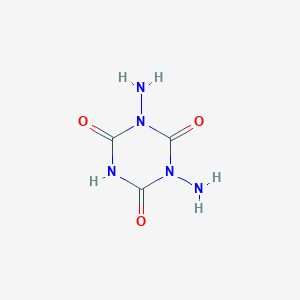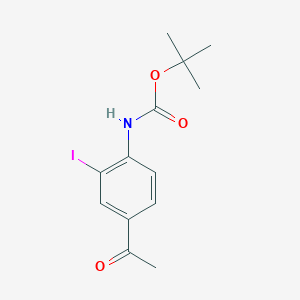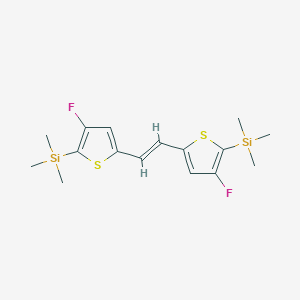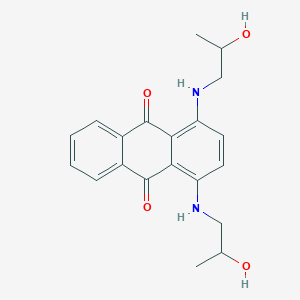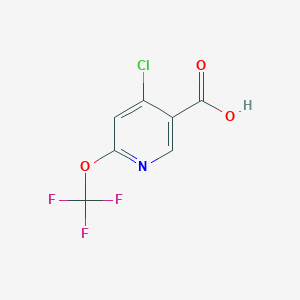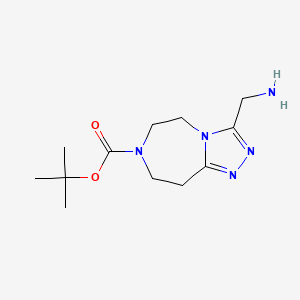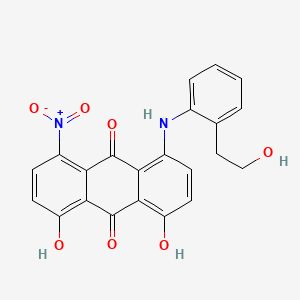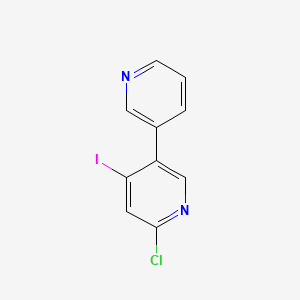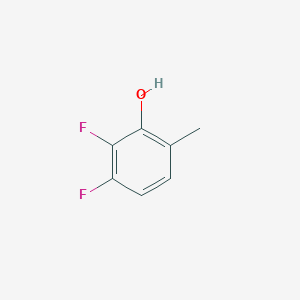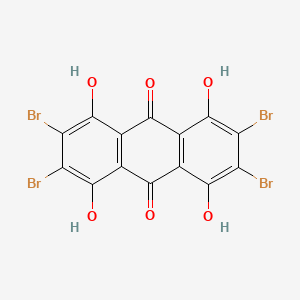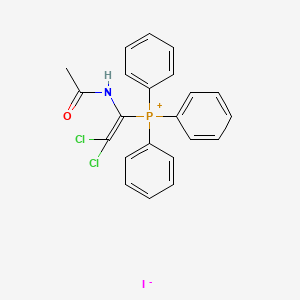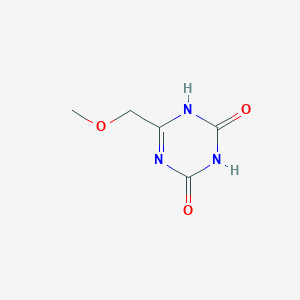
6-(Methoxymethyl)-1,3,5-triazine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methoxymethyl)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of cyanuric chloride with methanol under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms in cyanuric chloride are replaced by methoxy groups. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-(Methoxymethyl)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of various substituted triazine compounds depending on the nucleophile used.
Scientific Research Applications
6-(Methoxymethyl)-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Methoxymethyl)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, influencing cellular processes and exhibiting potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triamino-1,3,5-triazine: Known for its use in the production of melamine resins.
2,4,6-Trichloro-1,3,5-triazine: Used as an intermediate in the synthesis of herbicides and dyes.
2,4-Diamino-6-chloro-1,3,5-triazine: Investigated for its potential as an anti-cancer agent.
Uniqueness
6-(Methoxymethyl)-1,3,5-triazine-2,4(1H,3H)-dione stands out due to its methoxy group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specific applications where other triazines may not be suitable.
Properties
Molecular Formula |
C5H7N3O3 |
|---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
6-(methoxymethyl)-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C5H7N3O3/c1-11-2-3-6-4(9)8-5(10)7-3/h2H2,1H3,(H2,6,7,8,9,10) |
InChI Key |
DBYBEUMTDXYRRE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=O)NC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate](/img/structure/B13140896.png)
